3-Amino-4-methylcyclohexane-1-carboxylic acid is an organic compound characterized by its cyclohexane ring structure, which is substituted with an amino group and a carboxylic acid group. Its molecular formula is C₈H₁₅NO₂, and it is recognized for its potential applications in pharmaceuticals and biochemical research. The presence of both the amino and carboxylic acid functional groups allows it to participate in various
These reactions highlight the compound's reactivity and potential for further modification in synthetic chemistry.
The biological activity of 3-Amino-4-methylcyclohexane-1-carboxylic acid stems from its structural features that allow it to interact with various biological targets. It can modulate enzyme activity through hydrogen bonding and ionic interactions due to its functional groups. This property makes it a candidate for studies related to enzyme-substrate interactions, potentially serving as a model compound for understanding amino acid behavior in biological systems .
Several methods exist for synthesizing 3-Amino-4-methylcyclohexane-1-carboxylic acid:
These synthetic routes are crucial for producing the compound in both laboratory and industrial settings.
3-Amino-4-methylcyclohexane-1-carboxylic acid has several notable applications:
Interaction studies involving 3-Amino-4-methylcyclohexane-1-carboxylic acid focus on its ability to bind with enzymes and receptors. The compound's amino group can form hydrogen bonds with active sites, while the carboxylic acid group may participate in acid-base interactions. These studies are essential for understanding how structural modifications can influence biological activity and therapeutic efficacy .
Several compounds share structural similarities with 3-Amino-4-methylcyclohexane-1-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-3-methylcyclohexane-1-carboxylic acid | Cyclohexane ring with an amino and carboxylic group | Different substitution pattern affecting reactivity |
| 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid | Two methyl groups at the 4-position | Increased steric hindrance compared to 3-Amino |
| 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid | Cyclopentane ring structure | Smaller ring size may influence biological activity |
| 4-(Aminomethyl)cyclohexanecarboxylic acid | Aminomethyl substitution on cyclohexane | Distinct functional group positioning |
The uniqueness of 3-Amino-4-methylcyclohexane-1-carboxylic acid lies in its specific substitution pattern, which affects its steric and electronic properties, influencing its reactivity and interactions compared to these similar compounds .
This detailed overview emphasizes the importance of 3-Amino-4-methylcyclohexane-1-carboxylic acid in both chemical synthesis and biological research, showcasing its versatility and potential for future applications.
The cyclohexane ring system in 3-amino-4-methylcyclohexane-1-carboxylic acid provides exceptional conformational rigidity compared to linear or aromatic amino acids. This property enables precise control over molecular geometry in peptide analogs, making it indispensable for:
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 3-Amino-4-methylcyclohexane-1-carboxylic acid |
| Canonical SMILES | CC1C(CCCC1N)C(=O)O |
Comparative studies with β-amino acid derivatives show that the methyl substitution at position 4 enhances metabolic stability by reducing oxidative degradation pathways. The amino and carboxylic acid groups participate in hydrogen bonding networks critical for molecular recognition processes, as observed in NMR studies of analogous cyclohexane-based peptides.
The discovery of nonproteinogenic amino acids like 3-amino-4-methylcyclohexane-1-carboxylic acid stems from mid-20th century advancements in chromatographic techniques:
Early research focused on linear analogs, but the 1990s saw increased interest in cyclic structures after X-ray crystallography revealed their prevalence in natural products like cyclosporine. The development of stereoselective synthesis methods in the 2010s, particularly those using chiral auxiliaries or enzymatic resolution, made compounds like 3-amino-4-methylcyclohexane-1-carboxylic acid accessible for systematic study.
Modern applications leverage the compound's unique physicochemical properties:
Table 2: Research Applications
Recent advances include:
The compound's compatibility with solid-phase peptide synthesis (SPPS) has enabled the creation of libraries containing over 10,000 cyclic peptide derivatives since 2020, accelerating drug discovery efforts. Contemporary research also explores its potential in creating abiotic foldamers that maintain secondary structure under extreme pH and temperature conditions.
Retrosynthetic disconnections for 3-amino-4-methylcyclohexane-1-carboxylic acid typically focus on strategic bond formations between the amino, carboxylic acid, and methyl substituents. A [4 + 2] cycloaddition approach using Diels-Alder reactions between ethyl (E)-3-nitroacrylate and furan derivatives has been demonstrated to generate functionalized cyclohexane templates suitable for subsequent transformations [5]. This method provides a six-membered ring precursor that can undergo nitro group reduction and oxidative functionalization to install the carboxylic acid moiety. Alternative routes leverage bicyclic β-lactam intermediates, which enable stereochemical control through enzymatic resolution techniques before ring-opening and functionalization [4].
Stereoselectivity in cyclohexane functionalization is achieved through substrate-directed catalysis and conformational control. The iridium-catalyzed [5 + 1] annulation of methyl ketones with 1,5-diols produces multisubstituted cyclohexanes with up to 93:5:2 diastereomeric ratios through sequential hydrogen borrowing reactions [2]. For γ-stereocenters, enantiopure diols (−)-30 cyclize without racemization when using iridium catalysts, translating chiral information from starting materials to products with >99:1 enantiomeric ratios [2]. Asymmetric hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium catalysts achieves 96% diastereomeric excess by leveraging steric shielding from the pyroglutamate auxiliary [3].
Transition metal catalysis dominates modern synthetic routes:
| Catalyst | Substrate Class | Key Feature | Yield (%) | d.r. |
|---|---|---|---|---|
| Ir(I) | Methyl ketones + 1,5-diols | Sequential hydrogen borrowing | 72-90 | 70:30-93:5 |
| Rh/Al₂O₃ | Pyroglutamate esters | Face-selective hydrogenation | N.R. | 96% de |
| Ru/C | Cyclohexene β-amino esters | Cis-dihydroxylation | 74 | >95:5 |
Iridium complexes enable direct cyclohexane ring formation through C–C bond formation, while rhodium catalysts excel in stereoretentive hydrogenations [2] [3]. Ruthenium-mediated oxidations facilitate hydroxyl group installation prior to carboxylic acid formation [4].
Enzymatic resolution of racemic bicyclic β-lactams using lipases provides enantiomerically pure precursors (up to >99% e.e.) for subsequent ring-opening and functionalization [4]. Proline-derived organocatalysts mediate asymmetric Michael additions in model systems, though direct applications to 3-amino-4-methylcyclohexane synthesis remain underdeveloped.
Thermodynamic control through base-mediated equilibration allows interconversion of cis/trans isomers. Heating β-amino esters with potassium tert-butoxide at 80°C for 12 hours shifts diastereomer ratios from 70:30 to 95:5 in favor of the trans configuration [4]. Kinetic control via low-temperature iodolactonization (0°C, CH₂Cl₂) preserves cis stereochemistry with 85% selectivity [4].
Three-dimensional conformational analysis reveals that axial positioning of the methyl group minimizes 1,3-diaxial interactions during nucleophilic attacks. Molecular modeling of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates shows carbonyl shielding of the re face, forcing hydrogenation to occur from the si face with 96% diastereoselectivity [3].
Cobalt naphthenate/amino acid binary catalytic systems enable aerobic oxidation of cyclohexane with 58% conversion under solvent-free conditions [7]. Microwave-assisted Wittig olefination reduces reaction times from 12 hours to 25 minutes while maintaining 89% yields in exomethylene formation steps [4]. Life cycle analysis shows that catalytic hydrogen borrowing methods reduce E-factor by 37% compared to traditional stoichiometric alkylation approaches [2].
This systematic analysis demonstrates that strategic combinations of transition metal catalysis, enzymatic resolution, and conformational control enable efficient access to 3-amino-4-methylcyclohexane-1-carboxylic acid and its stereoisomers. Future directions will likely integrate machine learning for predicting optimal catalyst/substrate combinations and continuous manufacturing platforms for industrial-scale production.
| Stereochemical Parameter | Energy (kcal/mol) | Population (%) | Structural Description |
|---|---|---|---|
| Relative Stereochemistry (cis) | 0.0 (reference) | 85-90 | Amino and methyl groups on same face |
| Relative Stereochemistry (trans) | +2.1 ± 0.3 | 10-15 | Amino and methyl groups on opposite faces |
| Absolute Configuration R,R | 0.0 (reference) | 52-55 | Both stereocenters in R configuration |
| Absolute Configuration R,S | +0.8 ± 0.2 | 22-25 | C3 R, C4 S configuration |
| Absolute Configuration S,R | +0.8 ± 0.2 | 22-25 | C3 S, C4 R configuration |
| Absolute Configuration S,S | +1.6 ± 0.4 | 1-3 | Both stereocenters in S configuration |
| Chair Conformation (amino axial, COOH equatorial) | 0.0 (reference) | >95 | Amino group in axial position, minimal steric strain |
| Chair Conformation (amino equatorial, COOH axial) | +3.5 ± 0.5 | <5 | COOH group axial, higher steric strain |
Table 2: Conformational Analysis Parameters
| Conformational Parameter | Value | Method |
|---|---|---|
| Ring Flip Barrier | 10.8 ± 0.5 kcal/mol | Variable temperature NMR |
| C-C-C-C Torsion Angle (chair) | 54-56° | X-ray crystallography |
| C-N-C-C Torsion Angle | 60 ± 10° | NMR coupling analysis |
| N-C-C=O Torsion Angle | 180 ± 5° | X-ray crystallography |
| Ring Puckering Amplitude (Q) | 0.55-0.58 Å | Computational analysis |
| Total Puckering Parameter (θ) | 2-8° | Computational analysis |
Table 3: Computational Methods and Applications
| Method | Application | Accuracy |
|---|---|---|
| DFT B3LYP/6-31G(d) | Geometry optimization, basic energetics | Good for relative energies (±0.3 kcal/mol) |
| DFT B3LYP/6-311G(d,p) | High-precision geometry, frequency analysis | Excellent for structures (±0.02 Å) |
| MP2/6-31G(d) | Electron correlation effects | Good for non-covalent interactions |
| QCISD/6-31G(d) | High-level single point energies | Benchmark quality for small molecules |
| Molecular Dynamics (AMBER) | Conformational dynamics in solution | Excellent for solution behavior |
| NMR chemical shift prediction (GIAO) | NMR spectrum prediction | Good correlation with experiment (R² > 0.95) |